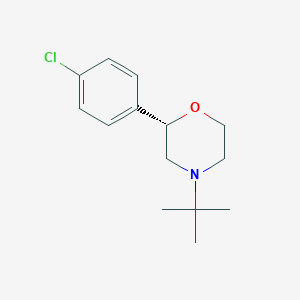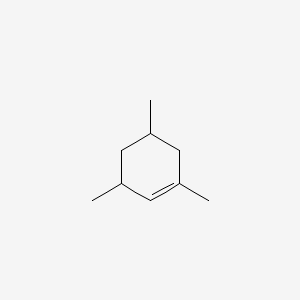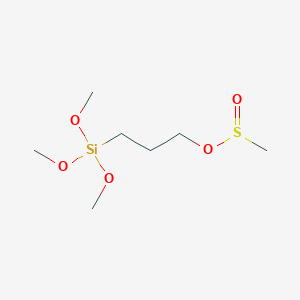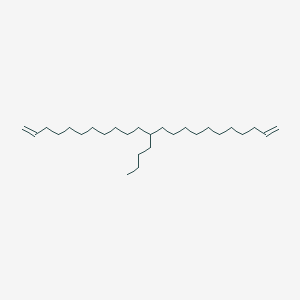
12-Butyltricosa-1,22-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Butyltricosa-1,22-diene is an organic compound with the molecular formula C27H52. It is a long-chain hydrocarbon featuring two double bonds, specifically located at the 1st and 22nd positions. This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 12-Butyltricosa-1,22-diene can be achieved through various synthetic routes. One notable method involves the isomerization of olefins. For instance, the reaction can be carried out in a slurry of potassium on alumina (K/Al2O3) in hexane, hexane/toluene (1:1), and toluene, yielding different percentages of olefin isomerization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory methods.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Butyltricosa-1,22-diene undergoes various chemical reactions typical of dienes. These include:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form the corresponding alkane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used under controlled temperatures to achieve desired products.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
12-Butyltricosa-1,22-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of long-chain dienes and their behavior in various chemical reactions.
Industry: Used in the production of polymers and other materials where specific structural properties are required.
Mécanisme D'action
The mechanism of action of 12-Butyltricosa-1,22-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form intermediate carbocations, which then undergo further transformations to yield the final products.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple diene with two double bonds at the 1st and 3rd positions.
Isoprene: A naturally occurring diene with double bonds at the 1st and 4th positions.
2,4-Hexadiene: A diene with double bonds at the 2nd and 4th positions.
Uniqueness: 12-Butyltricosa-1,22-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical properties and reactivity patterns compared to shorter-chain dienes.
Propriétés
Numéro CAS |
918442-42-9 |
|---|---|
Formule moléculaire |
C27H52 |
Poids moléculaire |
376.7 g/mol |
Nom IUPAC |
12-butyltricosa-1,22-diene |
InChI |
InChI=1S/C27H52/c1-4-7-10-12-14-16-18-20-22-25-27(24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-5,27H,1-2,6-26H2,3H3 |
Clé InChI |
SZKBUGWVBLCLSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCCCCCC=C)CCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


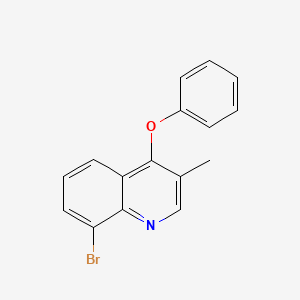
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
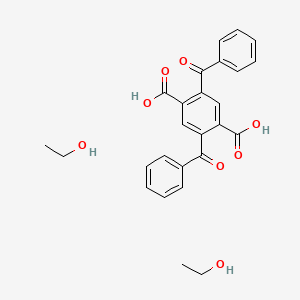
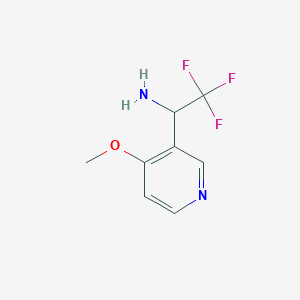
![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)
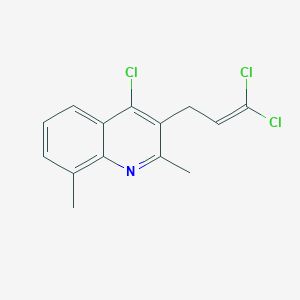


![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
